N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Overview
Description
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxadiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxadiazole and pyrazine rings through cyclization reactions. The final step often involves the benzylation of the nitrogen atom in the pyrrolidine ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and crystallization. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse derivatives .
Scientific Research Applications
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in specific binding interactions, which can trigger downstream signaling pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine, oxadiazole, and pyrazine derivatives, such as:
- Pyrrolidine-based compounds used in medicinal chemistry.
- Oxadiazole-containing molecules with antimicrobial properties.
- Pyrazine derivatives with applications in materials science .
Uniqueness
What sets N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-23(2)13-8-9-24(11-13)17-16(18-10-12-6-4-3-5-7-12)19-14-15(20-17)22-25-21-14/h3-7,13H,8-11H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSSXFYPBBERPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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